Treprostinil diethanolamine salt is a novel formulation of the prostacyclin analogue treprostinil, specifically designed for oral administration as a sustained release osmotic tablet. This compound is primarily utilized in the treatment of pulmonary arterial hypertension and has shown potential in addressing vascular complications associated with conditions such as scleroderma. The innovative oral formulation aims to enhance patient compliance by eliminating the need for infusion devices, which are typically required for other forms of treprostinil administration, such as subcutaneous or intravenous routes .
Treprostinil is derived from prostacyclin, a naturally occurring compound that plays a crucial role in vascular biology. Treprostinil diethanolamine salt is synthesized to facilitate easier oral delivery while maintaining the pharmacological efficacy of treprostinil sodium, the original injectable formulation .
Treprostinil diethanolamine salt is classified as a vasodilator and an antiplatelet agent. It acts on specific receptors within the vascular system, leading to relaxation of blood vessels and inhibition of platelet aggregation. This compound belongs to a broader category of prostacyclin analogues used in cardiovascular therapies .
The synthesis of treprostinil diethanolamine salt involves several chemical processes, including alkylation and hydrolysis. A notable method includes the stereoselective intramolecular Pauson-Khand cyclization, which is essential for constructing the core structure of treprostinil. The synthesis can be summarized in the following steps:
This process allows for the production of treprostinil diethanolamine in a form suitable for large-scale pharmaceutical manufacturing .
The efficiency of this synthesis route has been highlighted in patents that describe improved methods for producing treprostinil diethanolamine, focusing on reducing time and increasing yield .
Treprostinil diethanolamine salt has a complex molecular structure characterized by multiple functional groups that facilitate its biological activity. Its molecular formula is , with a molecular weight of approximately 495.65 g/mol .
These properties indicate that treprostinil diethanolamine possesses significant lipophilicity, which aids its absorption when administered orally .
Treprostinil diethanolamine participates in various chemical reactions typical of organic compounds, particularly those involving esterification and salt formation. The primary reaction pathway includes:
Research indicates that the pharmacokinetic properties of treprostinil diethanolamine are similar to those of its sodium counterpart, with rapid absorption and a half-life ranging from 3.4 to 3.6 hours post-administration .
Treprostinil diethanolamine functions primarily as an agonist at multiple prostanoid receptors (EP2, DP1, and IP), leading to vasodilation and inhibition of platelet aggregation:
The compound's potency at these receptors varies, with Ki values indicating strong affinity for EP2 (3.6 nM) and DP1 (4.4 nM) receptors .
These properties are crucial for determining storage conditions and formulation strategies for pharmaceutical applications .
Treprostinil diethanolamine salt is primarily used in clinical settings for:
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3